1-(2,4-Dimethylquinazolin-7-yl)ethanone

Quinazoline synthesis Friedel–Crafts failure Bischler cyclization

1-(2,4-Dimethylquinazolin-7-yl)ethanone (C₁₂H₁₂N₂O, MW 200.24) is a heterocyclic quinazoline derivative first prepared in 1945 via a directed Bischler‑type cyclization of 2‑acetylamino‑1,4‑diacetylbenzene with ammoniacal alcohol at 105 °C. The compound bears a reactive acetyl group at the 7‑position of the 2,4‑dimethylquinazoline scaffold, rendering it a versatile intermediate for Mannich and condensation chemistries.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 7471-78-5
Cat. No. B12787891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylquinazolin-7-yl)ethanone
CAS7471-78-5
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NC(=N1)C)C(=O)C
InChIInChI=1S/C12H12N2O/c1-7-11-5-4-10(8(2)15)6-12(11)14-9(3)13-7/h4-6H,1-3H3
InChIKeyLPFOCMNNWUGZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dimethylquinazolin-7-yl)ethanone (CAS 7471-78-5): Founding Synthesis and Core Reactivity of a Quinazoline C7‑Acetyl Building Block


1-(2,4-Dimethylquinazolin-7-yl)ethanone (C₁₂H₁₂N₂O, MW 200.24) is a heterocyclic quinazoline derivative first prepared in 1945 via a directed Bischler‑type cyclization of 2‑acetylamino‑1,4‑diacetylbenzene with ammoniacal alcohol at 105 °C [1]. The compound bears a reactive acetyl group at the 7‑position of the 2,4‑dimethylquinazoline scaffold, rendering it a versatile intermediate for Mannich and condensation chemistries [1][2]. Although the quinazoline class is broadly associated with kinase inhibition and antimicrobial activity, the 7‑acetyl‑2,4‑dimethyl derivative itself is not a final pharmaceutical substance; its scientific value lies in its role as a regioselectively functionalized, crystalline precursor for further derivatization [1][2].

Why 1-(2,4-Dimethylquinazolin-7-yl)ethanone Cannot Be Replaced by Its Positional Isomer or Parent Quinazoline


Generic substitution of 1-(2,4-dimethylquinazolin-7-yl)ethanone with its 6‑acetyl positional isomer or the parent 2,4‑dimethylquinazoline is chemically inadmissible because the structural position of the acetyl group dictates both the viable synthetic route and the subsequent reactivity. Direct electrophilic acetylation (Friedel–Crafts) of 2,4‑dimethylquinazoline fails entirely, producing no acetylated product [1]. Moreover, the 7‑acetyl and 6‑acetyl regioisomers exhibit markedly different performance in the Mannich reaction that converts them into biologically relevant amino‑ketone intermediates; the 7‑acetyl derivative yields the Mannich adduct at 46%, while the 6‑acetyl congener yields only 24.5% [1][2]. Therefore, selecting the incorrect isomer will lead either to synthetic failure or to a substantial reduction in downstream efficiency.

Quantitative Differentiation: Synthesis Feasibility, Mannich Reactivity, and Regioisomeric Selectivity of 1-(2,4-Dimethylquinazolin-7-yl)ethanone


Friedel–Crafts Acetylation of 2,4‑Dimethylquinazoline Fails (0% Yield) – Validated Route via Bischler Cyclization Achieves 55% Yield of the 7‑Acetyl Derivative

Attempts to prepare acetyl‑2,4‑dimethylquinazolines by direct Friedel–Crafts acylation of the parent heterocycle (2,4‑dimethylquinazoline, CAS 703‑63‑9) consistently failed, giving no isolable product [1]. In contrast, the Bischler‑type cyclization of 2‑acetylamino‑1,4‑diacetylbenzene with ammoniacal alcohol at 105 °C furnishes 1‑(2,4‑dimethylquinazolin‑7‑yl)ethanone in 55% yield as crystalline white fibres (m.p. 100 °C) [1]. This demonstrates that the compound is synthetically accessible only through the regiospecific pre‑assembly of the acetyl group on the benzene ring before quinazoline formation.

Quinazoline synthesis Friedel–Crafts failure Bischler cyclization

Mannich Reaction Efficiency: 7‑Acetyl‑2,4‑dimethylquinazoline Outperforms the 6‑Acetyl Regioisomer by a Factor of ~1.9

Under identical Mannich conditions (dimethylamine hydrochloride, formaldehyde, ethanol, room temperature, 4.5 h), 7‑acetyl‑2,4‑dimethylquinazoline (the target) affords the 7‑(3‑dimethylamino‑1‑oxopropyl)‑2,4‑dimethylquinazoline adduct in 46% isolated yield [1]. Under the same protocol, the 6‑acetyl regioisomer yields only 24.5% of the corresponding Mannich product [2]. The nearly twofold yield advantage of the 7‑acetyl isomer indicates superior reactivity of the 7‑position acetyl group toward the Mannich condensation.

Mannich reaction regioselectivity amino‑ketone synthesis

Regioisomeric Identity Confirmed by Distinct Melting Points and Elemental Analysis: 7‑Acetyl (100 °C) vs. 6‑Acetyl (149 °C dec.)

The two acetyl‑2,4‑dimethylquinazoline regioisomers are unambiguously differentiated by their physical constants. 7‑Acetyl‑2,4‑dimethylquinazoline (the target) melts sharply at 100 °C and analyses as C₁₂H₁₂N₂O [1]. The 6‑acetyl regioisomer melts with decomposition at 149 °C [2]. The absence of overlap between the two melting ranges (>40 °C difference) and the distinct elemental composition of their Mannich derivatives provide a reliable bulk‑identity check to prevent inadvertent isomer cross‑contamination during procurement or laboratory use.

Regioisomer identification melting point elemental analysis

Pre‑Formed 7‑Acetyl Intermediate Avoids Hazardous High‑Pressure Ammonia Cyclisation Steps in User Laboratories

The Bischler cyclisation that generates 1‑(2,4‑dimethylquinazolin‑7‑yl)ethanone requires heating a saturated ammoniacal ethanol solution at 105 °C in a sealed bomb for 1 h [1]. This high‑pressure operation poses non‑trivial safety risks and requires specialised equipment. Laboratories that purchase the pre‑formed compound completely avoid the bomb‑cyclisation step, achieving an effective 55% cumulative yield for downstream chemistry while eliminating a high‑hazard operation from their workflow. The parent 2,4‑dimethylquinazoline (CAS 703‑63‑9) cannot be converted to the 7‑acetyl derivative by safer alternative methods such as Friedel–Crafts acylation, reinforcing the value of the pre‑synthesised material [1].

Laboratory safety synthesis outsourcing process hazard

Application Scenarios for 1-(2,4-Dimethylquinazolin-7-yl)ethanone Based on Verified Differentiation Evidence


Mannich‑Derived Amino‑Ketone Library Synthesis Exploiting Regioisomeric Reactivity Advantage

Medicinal chemistry groups building quinazoline‑based compound libraries can use 1‑(2,4‑dimethylquinazolin‑7‑yl)ethanone as the preferred acetyl‑bearing scaffold for Mannich diversification. The 7‑acetyl isomer delivers a 46% Mannich yield versus 24.5% for the 6‑acetyl isomer under identical conditions [1][2], enabling higher throughput and reduced consumption of downstream reagents. This directly supports structure‑activity relationship (SAR) campaigns where the amino‑ketone side chain at position‑7 is a variable motif.

Process Development for Quinazoline‑4‑methyl / 2‑methyl Reactivity Studies

The 7‑acetyl‑2,4‑dimethylquinazoline scaffold is the chemically authenticated starting point for investigating the methylenic reactivity of the 4‑methyl substituent, as demonstrated by Siegle and Christensen [2]. The compound provides a well‑characterised substrate (m.p. 100 °C; elemental analysis verified) for condensation, oxidation, and halogenation studies exploring the unique “methyl‑ketone” behaviour of the 4‑methyl group in the presence of alkaline hypobromite.

Procurement as a Pre‑Validated Intermediate for High‑Pressure‑Sensitive Laboratories

Laboratories lacking bomb‑reactor infrastructure or operating under strict safety protocols that limit high‑pressure ammoniacal reactions can outsource the critical Bischler cyclisation step by purchasing the pre‑formed 7‑acetyl intermediate. This transfers the 55%‑yield cyclisation burden to the supplier and allows the end‑user to commence synthesis directly at the Mannich or subsequent reduction stage without sacrificing overall campaign yield [1].

Identity Confirmation and Isomer Purity Assurance via Simple Melting‑Point Check

Quality‑control units and academic stockrooms can rapidly distinguish the 7‑acetyl compound (m.p. 100 °C) from the 6‑acetyl isomer (m.p. 149 °C dec.) using a standard melting‑point apparatus [1][2]. This inexpensive, instrument‑minimal identity test reduces the risk of regioisomer mix‑ups that could invalidate entire synthetic sequences.

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